molecular formula C7H9NO2S B1274908 2-Amino-4,5-dimethylthiophene-3-carboxylic acid CAS No. 55502-96-0

2-Amino-4,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B1274908
CAS No.: 55502-96-0
M. Wt: 171.22 g/mol
InChI Key: VYNRDZHHFONHMH-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylthiophene-3-carboxylic acid is an organic compound with the molecular formula C₇H₉NO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 4,5-dimethylthiophene-2-carboxylic acid with ammonia under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4,5-dimethylthiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4,5-dimethylthiophene-3-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry .

Biological Activity

2-Amino-4,5-dimethylthiophene-3-carboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C7H8N2O2SC_7H_8N_2O_2S, with a molecular weight of approximately 172.21 g/mol. The compound features both amino and carboxylic functional groups, which are crucial for its reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may interact with enzymes or receptors, influencing various physiological processes. The presence of sulfur in the thiophene ring indicates potential interactions with sulfur-containing enzymes and proteins, which could modulate their activity.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anti-inflammatory Activity

Thiophene-based compounds have been recognized for their anti-inflammatory effects. Studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition could be linked to its ability to block signaling pathways associated with inflammation.

Key Findings:

  • Inhibition of Cytokines: Reduction in TNF-α levels by approximately 45% at a concentration of 10 µM.
  • Effect on Enzymes: Demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory responses.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The findings indicated that this compound exhibited a moderate inhibitory effect against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Study on Anti-inflammatory Mechanisms

In another study focused on anti-inflammatory mechanisms, researchers assessed the effects of thiophene derivatives on LPS-induced inflammation in macrophages. The results showed that treatment with this compound significantly reduced the expression of inflammatory markers and cytokines, supporting its use as an anti-inflammatory agent .

Properties

IUPAC Name

2-amino-4,5-dimethylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNRDZHHFONHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395587
Record name 2-amino-4,5-dimethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55502-96-0
Record name 2-amino-4,5-dimethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,5-dimethylthiophene-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 15 parts of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and 75 parts by volume of 2N solution of sodium hydroxide in 50 % aqueous ethanol is refluxed for 2.5 hours. After cooling the solution is diluted with 75 parts by volume of water and neutralized with acetic acid under cooling with ice. The resulting precipitate is collected by filtration to give 2-amino-4,5-dimethylthiophene-3-carboxylic acid as crystals. Recrystallization from chloroform with charcoal gives colorless needles melting at 136°-138°C (decomposition).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-dimethylthiophene-3-carboxylic acid
Reactant of Route 2
2-Amino-4,5-dimethylthiophene-3-carboxylic acid
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Reactant of Route 3
2-Amino-4,5-dimethylthiophene-3-carboxylic acid
Reactant of Route 4
2-Amino-4,5-dimethylthiophene-3-carboxylic acid
Reactant of Route 5
2-Amino-4,5-dimethylthiophene-3-carboxylic acid
Reactant of Route 6
2-Amino-4,5-dimethylthiophene-3-carboxylic acid

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